molecular formula C19H20N8O B2529863 2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034600-14-9

2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2529863
CAS RN: 2034600-14-9
M. Wt: 376.424
InChI Key: GHHNUIXXRHFLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide" is a structurally complex molecule that likely exhibits biological activity given its imidazo[1,2-a]pyridine core structure. Imidazo[1,2-a]pyridines are a class of compounds known for their antimicrobial properties, particularly against Mycobacterium tuberculosis, as well as potential antiviral activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the construction of the imidazo ring starting from aminopyridine precursors. For example, in the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, tosylation of aminopyridine followed by treatment with acetamides is used. A key step in the synthesis includes the use of a Horner–Emmons reagent for the incorporation of methyl vinylcarboxamide . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies may be applicable.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of an imidazo ring fused to a pyridine ring. Substitutions on this core structure, such as the addition of various amine moieties, can significantly influence the biological activity of these compounds . The presence of a triazolo[4,3-b]pyridazine moiety in the compound suggests a complex three-dimensional structure that could be critical for its interaction with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of substituents like the isopropylsulfonyl group can be achieved via halogen–metal exchange reactions . The reactivity of these compounds can be tailored to enhance their biological activity or to modify their physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are optimized to enhance their selectivity and activity against specific pathogens. For example, imidazo[1,2-a]pyridine-8-carboxamides have been shown to be selective inhibitors of Mycobacterium tuberculosis, with no activity against gram-positive or gram-negative pathogens . The optimization of these properties is crucial for the development of effective antimicrobial and antiviral agents.

Scientific Research Applications

Novel Synthesis Approaches

  • Efficient Synthesis Methods : A study highlighted the T3P–DMSO mediated desulfurative cyclization as an efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines. This method offers several advantages, including mild conditions, short reaction times, operational simplicity, and high yields, suggesting its utility in creating compounds with the complex structure similar to the one you're interested in (A. Ramesha et al., 2016).

Potential Pharmaceutical Applications

  • Anticonvulsant Activity : Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, featuring imidazole ring modifications, were synthesized and tested for their anticonvulsant activities. Although the specific compound you mentioned was not directly tested, this research indicates the interest in and potential therapeutic applications of structurally related heterocyclic compounds (J. Kelley et al., 1995).

  • Antimicrobial Evaluation : New thienopyrimidine derivatives, through reactions involving heteroaromatic o-aminonitrile, showed pronounced antimicrobial activity. This suggests that compounds within this structural realm, including the one of your interest, could have significant applications in developing new antimicrobial agents (M. Bhuiyan et al., 2006).

  • Insecticidal Assessment : Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrates the agricultural applications of such compounds. This research might provide a foundation for exploring the insecticidal potential of the compound (A. Fadda et al., 2017).

Future Directions

The study of heterocyclic compounds is a vibrant field of research in medicinal chemistry, and there are likely to be many future directions for the study of this compound, especially if it shows promising biological activity .

properties

IUPAC Name

2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c1-13-18(26-11-3-2-6-14(26)21-13)19(28)20-12-17-23-22-15-7-8-16(24-27(15)17)25-9-4-5-10-25/h2-3,6-8,11H,4-5,9-10,12H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHNUIXXRHFLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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